(2-Amino-3-methylpyridin-4-yl)methanol
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Overview
Description
(2-Amino-3-methylpyridin-4-yl)methanol is an organic compound with a pyridine ring substituted with an amino group, a methyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for preparing (2-Amino-3-methylpyridin-4-yl)methanol involves the oxidation of 2-amino-4-methylpyridine using elemental sulfur in dimethylformamide (DMF) to form 2-aminoisonicotinic acid. This intermediate is then reduced using lithium aluminum hydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Amino-3-methylpyridine-4-carboxylic acid.
Reduction: 2-Amino-3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
(2-Amino-3-methylpyridin-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of (2-Amino-3-methylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar structure but lacks the hydroxymethyl group.
2-Amino-3-methylpyridine: Similar structure but lacks the hydroxymethyl group.
4-Amino-3-methylpyridin-2-yl)methanol: Similar structure but with different substitution pattern.
Uniqueness
(2-Amino-3-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
(2-amino-3-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-6(4-10)2-3-9-7(5)8/h2-3,10H,4H2,1H3,(H2,8,9) |
InChI Key |
ROVOKGGSQRHANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1N)CO |
Origin of Product |
United States |
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